molecular formula C9H16O3 B14577342 Acetic acid;2-ethylidenepent-4-en-1-ol CAS No. 61313-40-4

Acetic acid;2-ethylidenepent-4-en-1-ol

Cat. No.: B14577342
CAS No.: 61313-40-4
M. Wt: 172.22 g/mol
InChI Key: OJGSIVXJBNFXCO-UHFFFAOYSA-N
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Description

Acetic acid;2-ethylidenepent-4-en-1-ol is a hybrid compound combining acetic acid (CH₃COOH) and 2-ethylidenepent-4-en-1-ol, a branched unsaturated alcohol. The ethylidene group (CH₂CH₂) and pent-4-en-1-ol moiety introduce steric and electronic effects, influencing reactivity and physical properties. Similar compounds, such as 3-ethenyl-5-methyl-2-methylidenehex-4-en-1-yl acetate (), highlight the prevalence of unsaturated esters in industrial and biological systems.

Properties

CAS No.

61313-40-4

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

acetic acid;2-ethylidenepent-4-en-1-ol

InChI

InChI=1S/C7H12O.C2H4O2/c1-3-5-7(4-2)6-8;1-2(3)4/h3-4,8H,1,5-6H2,2H3;1H3,(H,3,4)

InChI Key

OJGSIVXJBNFXCO-UHFFFAOYSA-N

Canonical SMILES

CC=C(CC=C)CO.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-ethylidenepent-4-en-1-ol can be achieved through several methods. One common approach involves the reaction of acetic acid with 2-ethylidenepent-4-en-1-ol under controlled conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reactants are fed into the reactor, where they undergo esterification in the presence of a catalyst. The product is then purified through distillation and other separation techniques to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-ethylidenepent-4-en-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Acetic acid;2-ethylidenepent-4-en-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the manufacture of polymers, resins, and other industrial products.

Mechanism of Action

The mechanism of action of acetic acid;2-ethylidenepent-4-en-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The specific pathways involved depend on the type of reaction and the nature of the reactants.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

a. Ethyl 2-Phenylacetoacetate ()
  • Structure : Contains a phenyl group and an acetylated ester.
  • Key Differences: The absence of ethylidene and pentenol groups reduces steric hindrance compared to the target compound.
b. 3-Ethenyl-5-methyl-2-methylidenehex-4-en-1-yl Acetate ()
  • Structure : Features multiple double bonds (ethenyl, methylidene) and a branched chain.
  • Key Similarities : Shares unsaturated hydrocarbon chains and ester functional groups, suggesting comparable reactivity in hydrogenation or oxidation reactions.
  • Research Insight : Such compounds are often intermediates in flavor and fragrance industries due to their volatility and stability .
c. Formic Acid Derivatives ()
  • Structure : Simpler carboxylic acid (HCOOH) with a single carbon.
  • Key Differences: Shorter carbon chain and higher acidity (pKa ~2.3 vs. Formic acid derivatives are more reactive but less thermally stable.

Functional Comparison

Property Acetic Acid;2-Ethylidenepent-4-en-1-ol Ethyl 2-Phenylacetoacetate Formic Acid Derivatives
Molecular Complexity High (branched, unsaturated chains) Moderate (aromatic substituent) Low (single carbon)
Acidity (pKa) ~4.76 (acetic acid moiety) ~3.5–4.0 (ester hydrolysis) ~2.3
Thermal Stability Moderate (unsaturated bonds prone to oxidation) High (stable ester) Low (prone to decomposition)
Applications Potential use in biocatalysis, flavorants Pharmaceutical synthesis Textile processing, fuel cells

Research Findings and Industrial Relevance

Metabolic and Enzymatic Interactions

  • Proteomic Impact : Overexpression of alcohol dehydrogenases (ADHs) in Acetobacter pasteurianus alters oxidoreductase activity, reducing cell growth under acetic acid stress (). Similar effects may occur with 2-ethylidenepent-4-en-1-ol derivatives due to shared ADH pathways .
  • Aconitase Downregulation: Engineered strains with pyrroloquinoline quinone (PQQ)-ADH show reduced tricarboxylic acid (TCA) cycle activity (). This contrasts with formic acid, which integrates into C1 metabolism, highlighting divergent metabolic impacts .

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